

Commercial sources for purchasing CMF019 for research

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Compound of Interest

Compound Name: CMF019

Cat. No.: B15606168

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Commercial Sources and Research Protocols for CMF019

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers interested in purchasing and utilizing **CMF019**, a potent and orally active small molecule agonist of the Apelin receptor (APJ) with G protein bias. **CMF019** is a valuable tool for investigating the therapeutic potential of targeting the apelin system in various chronic diseases, including pulmonary arterial hypertension.

Commercial Availability

CMF019 is available for research purposes from several commercial suppliers. Researchers should always verify the purity and quality of the compound from their chosen vendor.

Supplier	Catalog Number	Purity	Formulation	CAS Number
MedchemExpress	HY-103080	>98%	Solid powder	1586787-08-7
AOBIOUS	AOB8242	Not specified	Solid powder	1586787-08-7
Probechem	PC-38139	>98% (by HPLC)	Solid powder	1586787-08-7
TargetMol	T6529	>98%	Solid powder	1586787-08-7
MedKoo Biosciences	561078	>98%	Solid powder	1586787-08-7

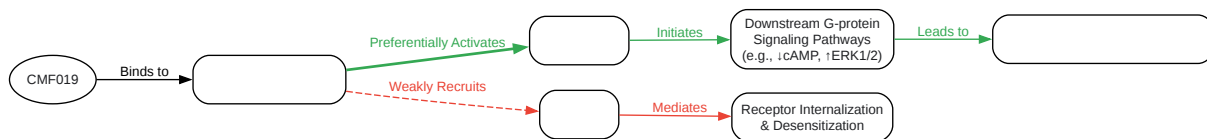
Quantitative Data Summary

CMF019 has been characterized across various in vitro and in vivo models. The following table summarizes key quantitative data from published research.

Parameter	Species	Value	Reference
pKi (APJ Receptor)	Human	8.58 ± 0.04	[1][2]
Rat	8.49 ± 0.04	[1][2]	
Mouse	8.71 ± 0.06	[1][2]	
pD2 (Gαi Pathway)	-	10.00 ± 0.13	[1]
pD2 (β-arrestin Recruitment)	-	6.65 ± 0.15	[1]
pD2 (Receptor Internalization)	-	6.16 ± 0.21	[1]
In Vitro Apoptosis Rescue	Human PAECs	1 μM	[3]
In Vivo Vasodilation (Effective Dose)	Rat	50 nmol & 500 nmol (i.v.)	[3][4]
In Vivo Cardiac Contractility Increase	Rat	500 nmol (i.v.)	[1][2]

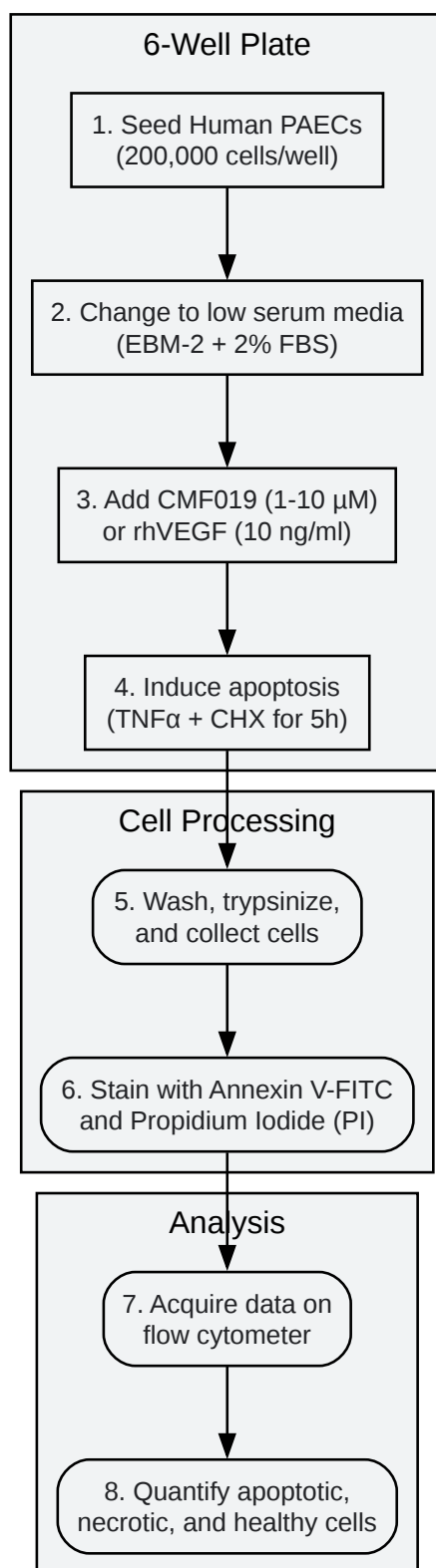
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **CMF019** and a general workflow for an in vitro apoptosis assay.



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Caption: G protein-biased signaling of **CMF019** at the Apelin receptor.



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Caption: Experimental workflow for in vitro endothelial cell apoptosis assay.

Detailed Application Notes and Protocols

Application Note 1: In Vitro Rescue of Endothelial Cell Apoptosis

Introduction: Endothelial cell apoptosis is a key pathological feature in the development of pulmonary arterial hypertension. **CMF019**, as a biased agonist of the apelin receptor, can be investigated for its protective effects against apoptosis in endothelial cells. This protocol is adapted from Read C, et al. Front Pharmacol. 2021.[\[3\]](#)

Materials:

- Human Pulmonary Artery Endothelial Cells (PAECs)
- Endothelial Growth Medium-2 (EGM-2)
- Endothelial Basal Medium-2 (EBM-2)
- Fetal Bovine Serum (FBS)
- **CMF019**
- Recombinant human Vascular Endothelial Growth Factor (rhVEGF) (positive control)
- Tumor Necrosis Factor α (TNF α)
- Cycloheximide (CHX)
- Phosphate Buffered Saline (PBS)
- Trypsin
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- 6-well tissue culture plates
- Flow cytometer

Protocol:

- Cell Seeding:
 - Culture human PAECs in EGM-2 supplemented with 10% FBS.
 - Seed 200,000 cells per well in 6-well plates and allow them to adhere overnight.[\[5\]](#)
- Treatment:
 - The next day, wash the cells with PBS.
 - Replace the medium with EBM-2 containing 2% FBS.
 - Add **CMF019** to the desired final concentrations (e.g., 1 μ M and 10 μ M) to the respective wells.[\[3\]](#)
 - Include a positive control well with rhVEGF (10 ng/mL) and a vehicle control well.
 - Incubate for 18 hours.[\[3\]](#)[\[5\]](#)
- Apoptosis Induction:
 - To induce apoptosis, add TNF α (1.5 ng/mL) and CHX (20 μ g/mL) to all wells except for the negative control.[\[3\]](#)
 - Incubate for 5 hours.[\[3\]](#)[\[5\]](#)
- Cell Staining and Flow Cytometry:
 - Wash the cells with PBS and detach them using trypsin.
 - Transfer the cells into flow cytometry tubes and wash with 1x binding buffer.
 - Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
 - Incubate for 15 minutes at room temperature in the dark.[\[3\]](#)

- Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[\[3\]](#)
- Data Analysis:
 - Gate the cell populations to distinguish between healthy (Annexin V-/PI-), apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
 - Quantify the percentage of cells in each gate to determine the effect of **CMF019** on apoptosis.

Application Note 2: In Vivo Assessment of Vasodilation in Rats

Introduction: **CMF019** has been shown to induce vasodilation in vivo. This protocol describes a method to assess the hemodynamic effects of **CMF019** in anesthetized rats, adapted from Read C, et al. Front Pharmacol. 2021.[\[3\]](#)

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

- Male Sprague-Dawley rats (250-300g)
- **CMF019**
- Saline
- Anesthetic (e.g., isoflurane)
- Pressure-volume catheter
- Femoral artery and jugular vein catheters
- Data acquisition system

Protocol:

- Animal Preparation:
 - Anesthetize the rat with isoflurane (3-5% for induction, 1.5-2.5% for maintenance).
 - Cannulate the right external jugular vein for intravenous drug administration.
 - Perform left ventricular catheterization with a pressure-volume catheter via the right carotid artery to measure cardiac parameters.
 - Cannulate the femoral artery to measure peripheral artery pressure.
- Drug Administration:
 - Allow the animal to stabilize after surgery.
 - Administer three successive intravenous bolus doses of **CMF019** (e.g., 50, 500, and 5000 nmol in a volume of 0.5 mL) or saline as a control.[6]
 - Administer doses at 10-minute intervals or once a stable baseline is re-established.[3][5]
- Data Acquisition:
 - Continuously record hemodynamic parameters, including left ventricular systolic pressure, cardiac output, and femoral artery pressure, throughout the experiment.
- Data Analysis:
 - Analyze the changes in femoral artery pressure and other cardiovascular parameters following each dose of **CMF019** compared to the saline control.
 - Calculate the dose-dependent effects of **CMF019** on vasodilation. A significant decrease in femoral artery pressure indicates a vasodilatory effect.[3][4]

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